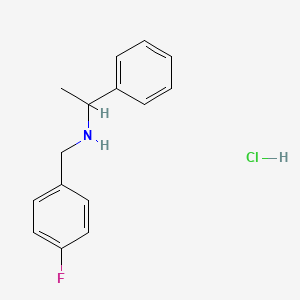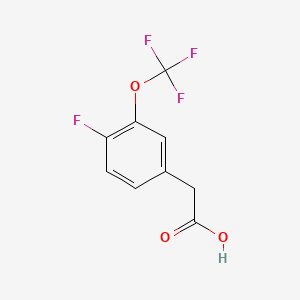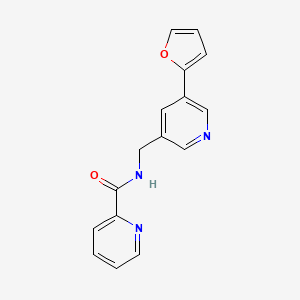![molecular formula C17H23ClN2O3 B2780723 2-(4-Chlorophenoxy)-N-[(1-morpholin-4-ylcyclobutyl)methyl]acetamide CAS No. 2380069-81-6](/img/structure/B2780723.png)
2-(4-Chlorophenoxy)-N-[(1-morpholin-4-ylcyclobutyl)methyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chlorophenoxy)-N-[(1-morpholin-4-ylcyclobutyl)methyl]acetamide, also known as MORC-2, is a chemical compound that has been studied for its potential applications in scientific research. This compound belongs to the class of acetamides and has a molecular weight of 396.96 g/mol. In
Mécanisme D'action
2-(4-Chlorophenoxy)-N-[(1-morpholin-4-ylcyclobutyl)methyl]acetamide is a member of the MORC family of proteins, which are involved in the regulation of gene expression. 2-(4-Chlorophenoxy)-N-[(1-morpholin-4-ylcyclobutyl)methyl]acetamide has been shown to interact with chromatin through its chromo and coiled-coil domains. This interaction is thought to play a role in the regulation of gene expression by modulating the accessibility of DNA to the transcriptional machinery.
Biochemical and Physiological Effects
Studies have shown that 2-(4-Chlorophenoxy)-N-[(1-morpholin-4-ylcyclobutyl)methyl]acetamide is involved in the regulation of a number of cellular processes, including cell cycle progression, DNA damage response, and apoptosis. 2-(4-Chlorophenoxy)-N-[(1-morpholin-4-ylcyclobutyl)methyl]acetamide has also been shown to play a role in the regulation of immune responses and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-Chlorophenoxy)-N-[(1-morpholin-4-ylcyclobutyl)methyl]acetamide in lab experiments is its specificity for chromatin. This allows researchers to study the role of 2-(4-Chlorophenoxy)-N-[(1-morpholin-4-ylcyclobutyl)methyl]acetamide in the regulation of gene expression without affecting other cellular processes. However, one limitation of using 2-(4-Chlorophenoxy)-N-[(1-morpholin-4-ylcyclobutyl)methyl]acetamide is its relatively low expression levels in cells. This can make it difficult to study the effects of 2-(4-Chlorophenoxy)-N-[(1-morpholin-4-ylcyclobutyl)methyl]acetamide on gene expression in certain cell types.
Orientations Futures
There are a number of future directions for the study of 2-(4-Chlorophenoxy)-N-[(1-morpholin-4-ylcyclobutyl)methyl]acetamide. One area of research is the identification of the specific genes that are regulated by 2-(4-Chlorophenoxy)-N-[(1-morpholin-4-ylcyclobutyl)methyl]acetamide. This could provide insights into the role of 2-(4-Chlorophenoxy)-N-[(1-morpholin-4-ylcyclobutyl)methyl]acetamide in cellular processes such as cell cycle progression and apoptosis. Another area of research is the development of small molecule inhibitors of 2-(4-Chlorophenoxy)-N-[(1-morpholin-4-ylcyclobutyl)methyl]acetamide. These inhibitors could be used to study the effects of 2-(4-Chlorophenoxy)-N-[(1-morpholin-4-ylcyclobutyl)methyl]acetamide inhibition on gene expression and cellular processes. Finally, the development of new techniques for studying the interaction between 2-(4-Chlorophenoxy)-N-[(1-morpholin-4-ylcyclobutyl)methyl]acetamide and chromatin could provide insights into the mechanism of action of this protein.
Méthodes De Synthèse
The synthesis of 2-(4-Chlorophenoxy)-N-[(1-morpholin-4-ylcyclobutyl)methyl]acetamide involves the reaction of 4-chlorophenol with 2-bromo-N-(1-morpholin-4-ylcyclobutyl)methyl)acetamide in the presence of a palladium catalyst. The reaction proceeds through a Suzuki-Miyaura cross-coupling reaction, resulting in the formation of 2-(4-Chlorophenoxy)-N-[(1-morpholin-4-ylcyclobutyl)methyl]acetamide. This method has been reported to yield high purity and good yields of 2-(4-Chlorophenoxy)-N-[(1-morpholin-4-ylcyclobutyl)methyl]acetamide.
Applications De Recherche Scientifique
2-(4-Chlorophenoxy)-N-[(1-morpholin-4-ylcyclobutyl)methyl]acetamide has been studied for its potential applications in scientific research, particularly in the field of epigenetics. Epigenetics is the study of heritable changes in gene expression that do not involve changes to the underlying DNA sequence. 2-(4-Chlorophenoxy)-N-[(1-morpholin-4-ylcyclobutyl)methyl]acetamide has been shown to play a role in the regulation of gene expression through its interaction with chromatin. Chromatin is the complex of DNA and proteins that make up the chromosomes in eukaryotic cells.
Propriétés
IUPAC Name |
2-(4-chlorophenoxy)-N-[(1-morpholin-4-ylcyclobutyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O3/c18-14-2-4-15(5-3-14)23-12-16(21)19-13-17(6-1-7-17)20-8-10-22-11-9-20/h2-5H,1,6-13H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGXXISZOPJKZFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CNC(=O)COC2=CC=C(C=C2)Cl)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide](/img/structure/B2780643.png)

![N-[[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]methyl]-3-nitrobenzamide](/img/structure/B2780646.png)

![3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-azaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B2780649.png)


![5-(2-(3,4-dichlorophenyl)-2-oxoethyl)-7-(furan-2-yl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2780655.png)



![2-(5-Methyl-1,2-oxazol-3-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2780661.png)
![N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2780662.png)